1-Nonen-3-one

Description

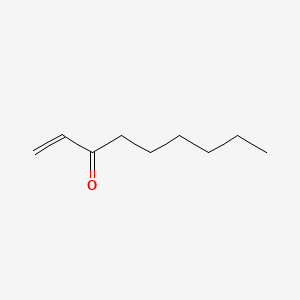

Structure

3D Structure

Properties

IUPAC Name |

non-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILCQVNWWOARMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865154 | |

| Record name | Non-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24415-26-7, 68678-89-7 | |

| Record name | 1-Nonen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024415267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068678897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Non-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | non-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution of 1 Nonen 3 One in Biological and Environmental Systems

Natural Occurrence of 1-Nonen-3-one in Biogenic Sources

This compound is found in a diverse range of natural sources, often as a product of lipid oxidation or microbial metabolism. Its presence significantly influences the sensory characteristics of these sources.

Presence in Plants and Fungi

While specific studies detailing this compound's presence in plants are less prominent in the provided search results, it is notably associated with fungi. It is recognized as a key volatile compound contributing to the "fresh mushroom aroma" . This compound, along with 1-octen-3-one (B146737) and 1-octen-3-ol (B46169), are frequently cited as the primary contributors to this characteristic off-odor in wines contaminated with certain fungi like Crustomyces subabruptus . The formation of these compounds is often linked to the enzymatic or oxidative degradation of lipids within fungal organisms .

Identification in Food Matrices (e.g., Dairy Products, Coffee, Wines)

This compound has been identified in several food matrices, where it plays a role in flavor and aroma enhancement.

Dairy Products: This compound has been detected in various dairy products, including milk and yogurt flavscents.comthegoodscentscompany.com. It is noted that this compound can enhance the aroma of dairy products, particularly yogurt, when used in combination with other flavoring agents google.com. Studies on milk flavor analysis have identified it among key volatile compounds associated with certain milk defects gcms.czrsc.org.

Coffee: this compound is also found in coffee, contributing to its aroma profile thegoodscentscompany.comgoogle.comgoogle.com. Its presence, even at extremely low concentrations (odor threshold around 8 pg/kg), can significantly enhance the perceived coffee flavor when combined with other aroma compounds google.com.

Wines: In the wine industry, this compound has been tentatively identified as an aroma compound in aged red wines researchgate.netcapes.gov.br. Its presence can contribute to off-odors, such as "musty taints," alongside compounds like 1-octen-3-one ucanr.eduucanr.edu. The compound is associated with a "fresh mushroom" off-flavor in wines, particularly when grapes are contaminated with specific fungi . Research has shown that this compound can be present in wines at concentrations above its perception threshold, contributing to undesirable sensory characteristics .

Detection in Other Biological Contexts (e.g., Ferrous Sulfate (B86663) Solutions)

This compound has been detected in non-traditional biological contexts, notably in solutions containing ferrous sulfate (FeSO4) researchgate.netacs.orgresearchgate.netnih.govoup.commdpi.com. Studies using solid-phase microextraction (SPME) and gas chromatography-olfactometry revealed the presence of metallic-smelling odorants in the headspace of FeSO4 solutions. This compound, along with 1-octen-3-one, were conclusively identified as contributors to these metallic odors researchgate.netacs.orgresearchgate.netnih.gov. Dilution experiments indicated that this compound was a potent odorant released from these solutions, suggesting its role in the metallic sensory responses observed in FeSO4 threshold testing acs.orgresearchgate.net. The perception of metallic taste from ferrous salts is often linked to retronasal olfaction, potentially arising from lipid oxidation products generated in the mouth, and these odorants can induce a "tingling irritation" researchgate.netoup.com.

Environmental Presence and Dynamics of this compound

Information regarding the specific environmental presence and dynamics of this compound outside of its role in food and biological systems is limited in the provided search results. However, related compounds like 1-nonene (B85954) (a precursor or similar structure) are noted to have environmental relevance. 1-Nonene, for instance, has been reported in organisms like Clinopodium gilliesii and Oenanthe aquatica, and companies processing beef and rapeseed oil may be potential sources of environmental contamination nih.gov. 1-Nonene's atmospheric half-life is estimated to be around 23 hours, and its reaction with nitrate (B79036) radicals could be a significant loss process at night nih.gov. While not directly about this compound, this suggests that related unsaturated hydrocarbons can have environmental distribution and degradation pathways.

Synthetic Methodologies for 1 Nonen 3 One and Its Analogs

Chemical Synthesis Pathways for 1-Nonen-3-one

The synthesis of this compound can be achieved through several chemical routes, each with its own set of reagents and conditions. These pathways include the oxidation of corresponding alkenols, sequences involving carbonyl condensation and organometallic reagents, and modern catalytic approaches.

Oxidation Reactions of Alkenols (e.g., 1-Nonen-3-ol)

A primary and direct method for the synthesis of this compound is the oxidation of its corresponding allylic alcohol, 1-nonen-3-ol (B1582604). This transformation is a common and effective strategy in organic synthesis for the preparation of α,β-unsaturated ketones.

One of the most frequently cited reagents for this purpose is Pyridinium (B92312) Chlorochromate (PCC) . thaiscience.infogoogle.comimreblank.ch PCC is a milder oxidizing agent compared to other chromium-based reagents, which allows for the selective oxidation of the secondary alcohol to a ketone without over-oxidation or significant side reactions. The reaction is typically carried out in an appropriate organic solvent, such as dichloromethane, at or near room temperature. The use of PCC provides a reliable method for obtaining this compound from its alcohol precursor. thaiscience.infogoogle.comimreblank.ch For instance, this compound has been successfully synthesized by the oxidation of 1-nonen-3-ol with pyridinium chlorochromate. google.com

Other oxidizing agents, such as manganese dioxide (MnO2), are also effective for the oxidation of allylic alcohols and have been used in the synthesis of related unsaturated carbonyl compounds. imreblank.ch

| Reactant | Oxidizing Agent | Product | Reference |

| 1-Nonen-3-ol | Pyridinium Chlorochromate (PCC) | This compound | google.com |

Carbonyl Condensation and Organometallic Reagent-Oxidation Sequences

Alternative synthetic strategies for this compound involve multi-step sequences that build the carbon skeleton through condensation reactions or the use of organometallic reagents.

Aldol (B89426) Condensation: A common approach for constructing the carbon backbone of α,β-unsaturated ketones is the aldol condensation. In the case of a structural isomer, 3-nonen-2-one, a well-documented method involves the base-catalyzed aldol reaction between acetone (B3395972) and n-hexanal. researchgate.net This reaction initially forms the β-hydroxy ketone, 4-hydroxy-2-nonanone, which can then be dehydrated under acidic conditions to yield the α,β-unsaturated ketone. researchgate.net A similar strategy could be envisioned for this compound, potentially starting from different carbonyl compounds. The reaction conditions, such as the base concentration, temperature, and molar ratios of the reactants, are crucial for optimizing the yield of the desired product. researchgate.net

Organometallic Reagent-Oxidation Sequences: Organometallic reagents, such as Grignard reagents, are pivotal in forming new carbon-carbon bonds. organicchemistrytutor.commasterorganicchemistry.com A general synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde to form a secondary alcohol. This alcohol can then be oxidized to the corresponding ketone. organicchemistrytutor.commasterorganicchemistry.com For example, to synthesize this compound, one could react vinylmagnesium bromide with hexanal. This would produce 1-nonen-3-ol, which, as described in the previous section, can be oxidized to this compound using a reagent like PCC. organicchemistrytutor.com This two-step process, involving a Grignard reaction followed by oxidation, is a versatile method for preparing a wide range of ketones. masterorganicchemistry.com

| Precursors | Key Reactions | Intermediate | Product |

| Acetone, n-Hexanal | Aldol Condensation, Dehydration | 4-Hydroxy-2-nonanone | 3-Nonen-2-one |

| Vinylmagnesium bromide, Hexanal | Grignard Reaction, Oxidation | 1-Nonen-3-ol | This compound |

Advanced Catalytic Approaches for α,β-Unsaturated Ketone Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of α,β-unsaturated ketones like this compound, several transition-metal-catalyzed approaches have been developed.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively used in the synthesis of α,β-unsaturated ketones through various reaction pathways. nih.govthieme-connect.comrsc.orgacs.orgmdpi.com One such method involves the sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes, providing access to a wide array of polysubstituted α,β-unsaturated ketones. nih.govacs.org Another rhodium-catalyzed approach is the carbonylative arylation of internal alkynes with arylboronic acids under a carbon monoxide atmosphere, which yields α,β-unsaturated ketones with high regioselectivity. thieme-connect.com

Nickel-Catalyzed Synthesis: Nickel catalysis has also emerged as a powerful tool for constructing α,β-unsaturated ketones. researchgate.netkoreascience.krnih.gov Nickel-catalyzed hydroacylation reactions represent an atom-economical route to these compounds. Recent advancements have focused on overcoming challenges such as decarbonylation of the acyl-metal intermediates.

Synthesis of Structurally Related this compound Derivatives

The synthetic methodologies for this compound can be extended to produce a variety of structurally related derivatives, including those with aromatic substitutions or more complex cyclic frameworks.

Phenyl-Substituted Derivatives: The synthesis of derivatives such as 1-phenyl-1-nonen-3-one has been reported. cdnsciencepub.comchemsynthesis.com These compounds can be prepared through the reduction of the corresponding enone. For instance, the reduction of 1-phenyl-1-nonen-3-one with sodium borohydride (B1222165) yields the allylic alcohol, 1-phenyl-1-nonen-3-ol. cdnsciencepub.com Conversely, the synthesis of such styryl ketones can be achieved through condensation reactions.

| Derivative Class | Synthetic Strategy | Example Product | References |

| Phenyl-Substituted | Reduction of enone | 1-Phenyl-1-nonen-3-ol | cdnsciencepub.com |

| Bicyclo[3.3.1]nonane | Michael addition, Aldol condensation, Oxidation | Bicyclo[3.3.1]nonane-2,6,9-trione | sioc-journal.cn |

Biosynthesis and Metabolic Transformations of 1 Nonen 3 One

Elucidation of Enzymatic Pathways for 1-Nonen-3-one Formation

The formation of unsaturated ketones like this compound in biological systems is often linked to the oxidative breakdown of polyunsaturated fatty acids (PUFAs). Several enzymatic systems are implicated in these processes.

Role of Lipoxygenases and Hydroperoxide Lyases in Analog Biosynthesis

The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is a well-established route for the generation of volatile compounds, including aldehydes and ketones, from PUFAs in plants and fungi nih.govmdpi.commdpi.comnih.govresearchgate.net. This pathway typically begins with the action of lipoxygenases, which catalyze the stereospecific oxygenation of fatty acids, such as linoleic acid or linolenic acid, to form hydroperoxides nih.govmdpi.com. For instance, linoleic acid can be converted into hydroperoxy fatty acids nih.govmdpi.com.

Subsequently, hydroperoxide lyases cleave these hydroperoxides at specific positions, yielding volatile aldehydes and oxo-acids mdpi.commdpi.com. In plants, this process can lead to the formation of C6 or C9 aldehydes from C18 fatty acids mdpi.commdpi.com. For example, studies on plants have shown that linoleic acid is oxidized by 9-specific LOX, leading to 3Z-nonenal (NON), which is then cleaved by hydroperoxide lyase nih.gov. Further enzymatic modifications, such as oxidation by other LOX isozymes or subsequent reactions, can lead to various unsaturated carbonyl compounds nih.gov. While direct enzymatic pathways for this compound via LOX/HPL are not explicitly detailed in the provided literature snippets for this specific compound, the mechanism is analogous to the formation of other unsaturated ketones and aldehydes found in food aromas researchgate.net. For example, the biosynthesis of 1-octen-3-ol (B46169), a related volatile compound, involves lipoxygenase and hydroperoxide lyase acting on linoleic acid jmb.or.kr.

Mixed-Function Oxidase and NAD(P)-Linked Dehydrogenase Systems in Ketone Biogenesis

Beyond the LOX-HPL pathway, other enzymatic systems contribute to the biogenesis of ketones. Mixed-function oxidases, including cytochrome P450 enzymes, are involved in the biosynthesis of various oxylipins, which can include oxygenated fatty acid derivatives researchgate.net. Additionally, NAD(P)-linked dehydrogenases play a crucial role in oxidation reactions within metabolic pathways. For example, lipoxygenase can catalyze the synthesis of hydroxy precursors, which are subsequently oxidized to electrophilic α,β-unsaturated ketone derivatives by cellular dehydrogenases researchgate.net. Aldehyde dehydrogenases (ALDHs), which are NAD(P)+-dependent enzymes, are known to catalyze the oxidation of aldehydes to carboxylic acids, contributing to cellular redox balance and detoxification mdpi.com. These systems highlight the broader enzymatic machinery involved in modifying fatty acid-derived intermediates into various carbonyl compounds, including ketones.

Biotransformation and Degradation of this compound

Once formed, this compound can undergo further metabolic transformations, including reduction by microbial or enzymatic processes.

Microbial and Enzymatic Reduction Pathways (e.g., by Saccharomyces cerevisiae)

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are capable of biotransforming α,β-unsaturated ketones. Saccharomyces cerevisiae possesses enone reductases, which are often flavin and NADPH-dependent enzymes belonging to the "Old Yellow Enzyme" family, capable of catalyzing the enantioselective reduction of α,β-unsaturated carbonyl compounds to their saturated counterparts mdpi.com. For instance, S. cerevisiae has been shown to efficiently convert compounds like 1-octen-3-one (B146737) into 3-octanone (B92607) through reduction pathways mdpi.com. This capability suggests that this compound could similarly be reduced to 3-nonanone (B1329264) by such enzymatic systems. Whole-cell biotransformations using S. cerevisiae have also been developed for the production of other flavor compounds, demonstrating its broad metabolic potential in modifying volatile organic compounds nih.gov.

Biological Activities and Biofunctional Roles of 1 Nonen 3 One

Antimicrobial Properties of 1-Nonen-3-one and its Derivatives

While research on the antimicrobial properties of this compound is not extensive, some related ketones and derivatives have demonstrated biological activity. For instance, undecan-3-one showed low bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis but was inactive against the Gram-negative Escherichia coli. termedia.pl However, it was effective against the tested fungal strains, showing a stronger effect on the mold Aspergillus niger. termedia.pl Studies on other ketones, such as undecan-2-one, have also indicated inhibitory effects against yeast, mold, and certain bacteria. termedia.pl

The broader class of phytochemicals, which includes various ketones, is known for a wide range of antimicrobial properties. nih.gov For example, alkaloid fractions from certain plants have shown considerable activity against both bacteria and fungi. nih.gov Similarly, derivatives of other chemical classes like coumarins have exhibited activity against various bacterial strains. nih.gov While these findings are not directly about this compound, they suggest that ketones and related compounds can possess antimicrobial capabilities, warranting further investigation into this compound and its derivatives.

Role of this compound in Sensory Perception and Flavor Science

Influence on Off-Flavor Development (e.g., Musty Taints, Metallic Notes in Wines)

While this compound can be a desirable flavor component, it is also associated with off-flavors in certain contexts. In wine, it is one of the compounds responsible for a "fresh mushroom" off-flavor, which is generally considered a fault. mdpi.comresearchgate.net This off-flavor can also be accompanied by metallic notes. mdpi.comucanr.edu The presence of this compound in wine is often linked to grape contamination by certain fungi, such as Crustomyces subabruptus.

The development of these off-flavors is complex. In some cases, the mushroom aroma is perceptible on the grapes but not in the must, reappearing after alcoholic fermentation. This suggests the presence of odorless precursors that are converted to the volatile this compound during winemaking. In milk, ketones like this compound can contribute to oxidized or "cardboard-like" off-flavors, particularly as a result of light-induced lipid oxidation. researchgate.net

Olfactory Threshold Studies and Potency Characterization

This compound is recognized for its extremely low olfactory threshold, making it a highly potent aroma compound. google.comacs.org Its odor detection threshold has been reported to be as low as 8 picograms per kilogram (pg/kg) in water. google.comacs.orggoogle.com This classifies it among the most potent compounds identified in flavors. google.com

Ecological and Chemo-communicative Functions of this compound

In the broader ecological context, ketones and related C8 compounds like 1-octen-3-ol (B46169), which is structurally similar to this compound, play significant roles in chemical communication. 1-Octen-3-ol is known as "mushroom alcohol" and is a potent attractant for biting insects like mosquitoes. scentspiracy.comebi.ac.ukwikipedia.org It is found in human breath and sweat and is also emitted by fungi and decaying vegetation, acting as a signaling molecule. scentspiracy.comebi.ac.uk Some fungi may use these compounds defensively to deter predators. scentspiracy.com

While direct research on the specific ecological functions of this compound is less common, its presence has been noted in the chemical communication system of the beetle species Eleodes beameri. pherobase.com This suggests that, like its C8 counterpart, this compound may also function as a semiochemical, a chemical substance that carries a message for an organism.

Interactive Data Table: Olfactory Thresholds of this compound and Related Compounds

| Compound | Medium | Olfactory Threshold | Reference |

| This compound | Water | 8 pg/kg | google.comacs.org |

| This compound | Water | 0.008 µg/L | researchgate.net |

| This compound | White Wine | 20 ng/L | |

| 1-Octen-3-one (B146737) | White Wine | 20 ng/L | mdpi.com |

| 1-Octen-3-one | White Wine | 40 ng/L | |

| 1-Octen-3-ol | White Wine | 40 µg/L |

Plant Defense Mechanisms and Volatile Emission

Plants have evolved sophisticated defense mechanisms, both direct and indirect, to protect themselves from herbivores and pathogens. theses.cz A key component of these defenses is the emission of volatile organic compounds (VOCs), which can act as deterrents or attract natural enemies of the herbivores. theses.cznih.gov The emission of these VOCs can be induced by various factors, including herbivore feeding and treatment with chemical elicitors like methyl salicylate (B1505791) (MeSA). researchgate.nettandfonline.com

In a study on poplar trees (Populus × euramericana 'Nanlin 895'), treatment with MeSA was found to induce the production of several defense-related enzymes and the emission of a variety of VOCs. researchgate.nettandfonline.com Among the identified compounds, (Z)-3-nonen-1-ol, a structural relative of this compound, was exclusively detected in the MeSA-treated plants. researchgate.nettandfonline.com This suggests a role for C9 compounds in the induced defense response of plants.

The blend of emitted volatiles can vary depending on the plant species and the nature of the stressor. For instance, in maize plants infested with aphids, the profile of emitted VOCs changes, and this change is influenced by the nitrogen levels in the plant. frontiersin.org While this compound itself was not the primary focus of this specific study, the investigation highlights the complexity of plant volatile emissions in response to biotic stress. frontiersin.org

Inter-species Interactions (e.g., Plant-Insect)

The volatile compounds emitted by plants play a crucial role in mediating interactions between different species, particularly between plants and insects. frontiersin.orgnih.gov These interactions can be part of a tritrophic system, involving the plant, a herbivorous insect, and a predator or parasitoid of that herbivore. theses.czfrontiersin.org

A notable example of this is the interaction between maize, aphids, and their ladybird predators. frontiersin.org Research has shown that 1-nonene (B85954), a closely related C9 compound, is a key volatile emitted by aphid-infested maize that attracts ladybirds. frontiersin.orgfrontiersin.org The release of 1-nonene was found to be positively correlated with the visitation rates of the ladybird Harmonia axyridis. frontiersin.org Furthermore, supplying 1-nonene to maize plants under low-nitrogen conditions increased their attractiveness to ladybirds, demonstrating the compound's significant role in these tritrophic interactions. frontiersin.orgfrontiersin.org The synthesis of 1-nonene is linked to the salicylic (B10762653) acid (SA) and abscisic acid (ABA) signaling pathways, indicating a complex regulation of this defense signal. frontiersin.org

Fungi can also produce volatile organic compounds that influence insect behavior. nih.gov For example, compounds like 1-octen-3-ol have been identified as insect attractants. nih.gov This highlights the broad importance of volatile compounds in mediating interactions across different kingdoms.

The table below summarizes the role of a related compound, 1-nonene, in plant-insect interactions based on a study of maize-aphid-ladybird systems.

| Compound | Emitting Organism | Receiving Organism | Observed Effect | Reference |

| 1-Nonene | Aphid-infested Maize | Ladybird (Harmonia axyridis) | Attraction of the predator | frontiersin.orgfrontiersin.org |

Pharmacological and Toxicological Investigations of this compound Analogs

The structural features of this compound have inspired the synthesis and investigation of various analogs for their potential pharmacological activities. These studies often focus on α,β-unsaturated ketones, a class of compounds known for their biological reactivity.

Antineoplastic Activity Studies

Several studies have explored the antineoplastic, or anticancer, potential of analogs of this compound. lookchem.comjpionline.org A number of nuclear hydroxy styryl ketones and related compounds have been synthesized and evaluated for their activity against various cancer cell lines. lookchem.com In one study, ethers derived from these styryl ketones showed activity against P-388 lymphocytic leukemia. lookchem.com

The cytotoxicity of these compounds is a key aspect of their potential antineoplastic activity. Research on Annonaceous acetogenins (B1209576), which share some structural similarities with α,β-unsaturated ketones, has led to the design and synthesis of numerous analogs with cytotoxic effects. mdpi.com For instance, simplified acetogenin (B2873293) analogs have been tested for their cytotoxicity against L1210 leukemia cells. mdpi.com While these simplified versions were less potent than the natural compounds, certain derivatives, such as those containing a catechol group, exhibited interesting effects on the cell cycle. mdpi.com

Furthermore, some Mannich bases derived from conjugated styryl ketones have been evaluated for their in vitro activity against colon cancer cell lines. ingentaconnect.com The table below presents findings from a study on the antineoplastic activity of 1-phenyl-1-nonen-3-one and its derivatives against P-388 lymphocytic leukemia, showing the percentage of increased life span (% T/C). lookchem.com

| Compound | Structure | Maximum T/C (%) | Reference |

| 1-phenyl-1-nonen-3-one | Parent Compound | 108 | lookchem.com |

| Nuclear Hydroxy Derivatives | Ia, Ic, Ie, IIa | ~107 (average) | lookchem.com |

| Ether Derivatives | Ib, Id, If | Active | lookchem.com |

Effects on Cellular Respiration and Mitochondrial Function

The mitochondria are crucial organelles for cellular energy production and are a target for some pharmacological agents. researchgate.net The effect of various compounds on mitochondrial respiration can provide insights into their mechanism of action. ingentaconnect.com

Annonaceous acetogenins, for example, are known to inhibit NADH–ubiquinone oxidoreductase (complex I) in the mitochondrial respiratory chain. mdpi.com This inhibition disrupts ATP production, which can be particularly detrimental to cancer cells with high metabolic rates. mdpi.com Analogs of these acetogenins have also been shown to be potent inhibitors of bovine heart mitochondrial complex I. mdpi.com

Studies on Mannich bases derived from conjugated styryl ketones have also investigated their effects on mitochondrial respiration in rat liver cells. ingentaconnect.com This line of research aims to understand how these compounds might interfere with cellular energy metabolism, which can be linked to their cytotoxic effects. ingentaconnect.comacs.org The inhibition of mitochondrial respiration can lead to a decrease in cellular ATP levels. researchgate.net For instance, rotenone (B1679576), a known inhibitor of mitochondrial complex I, causes a dose-dependent decrease in cell respiration and cellular ATP. researchgate.net While not a direct analog of this compound, the effects of rotenone illustrate the consequences of disrupting mitochondrial function. researchgate.net Nitric oxide is another molecule that can decrease mitochondrial respiration by binding to cytochrome oxidase. nih.gov

In vivo Metabolic Sequestration and Excretion Profiles

The metabolism of xenobiotics, including compounds like this compound and its analogs, is a critical factor in determining their biological activity and potential toxicity. uniroma1.it The body has several pathways to metabolize and excrete foreign compounds, often involving conjugation to make them more water-soluble. uniroma1.it

One important metabolic pathway is glycine (B1666218) conjugation, which is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). uniroma1.it This process is crucial for maintaining adequate levels of free coenzyme A (CoASH), which can be sequestered by xenobiotic acyl-CoAs. uniroma1.it Phenolic compounds, which can be structurally related to some analogs of this compound, are often metabolized and excreted as glycine conjugates. uniroma1.it

The metabolism of lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), also provides insights into the potential metabolic fate of α,β-unsaturated aldehydes and ketones. nih.gov HNE can be metabolized through several pathways, including reduction, conjugation with glutathione, and oxidation. nih.gov The oxidation product, 4-hydroxynonenoic acid (HNEA), can undergo further β-oxidation. nih.gov

The metabolism of phenolic acids from dietary sources also involves β-oxidation. tandfonline.com However, the efficiency of this process can be influenced by the substitution pattern on the phenyl ring. tandfonline.com For example, some derivatives are poor substrates for β-oxidation, leading to metabolism through alternative pathways like dehydroxylation by the gut microbiota. tandfonline.com

The metabolism of various compounds, including insecticides like neonicotinoids and pyrethroids, often involves Phase I reactions (like oxidation) mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions. acs.org These metabolic transformations are key to the detoxification and excretion of these substances. acs.org

Analytical Methodologies for the Detection and Quantification of 1 Nonen 3 One

Chromatographic Techniques for 1-Nonen-3-one Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying volatile compounds like this compound in complex matrices. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensory detection by a human assessor. This hyphenated technique is invaluable for identifying aroma-active compounds, as it allows researchers to pinpoint compounds responsible for specific odors within a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. GC separates the components of a sample, and MS provides structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, particularly for complex matrices or trace analysis.

GC-MS has been extensively applied to identify and quantify this compound in diverse samples. In the analysis of wines, GC-MS, often coupled with olfactometry, has confirmed the presence of this compound acs.orgnih.govresearchgate.net. Studies on dairy products like yogurt have employed GC-MS/MS for the detection of this compound, monitoring specific daughter ions to ensure accurate identification and quantification google.com. Research investigating metallic-smelling odorants in ferrous sulfate (B86663) solutions identified this compound using GC-MS, noting its potency as an odorant nih.govresearchgate.net. Furthermore, GC-MS is a standard method for identifying key aroma compounds in various food products, including peas, where this compound has been identified as a key odorant researchgate.net. The NIST WebBook provides spectral data for this compound, which is crucial for GC-MS identification nist.gov. GC-MS has also been used in conjunction with internal standards, such as 13C-labeled compounds, for the precise quantification of metabolites in biological samples, a methodology applicable to volatile compound analysis nih.gov.

Multidimensional Gas Chromatography Approaches

Multidimensional Gas Chromatography (MDGC), particularly GCxGC (comprehensive two-dimensional gas chromatography), offers enhanced separation power for highly complex samples. This technique involves coupling two GC columns with different separation mechanisms, providing a second dimension of separation that significantly improves peak resolution and allows for the detection of co-eluting compounds.

MDGC has been applied in the analysis of this compound, especially when dealing with intricate aroma profiles. For instance, in the study of wines with mushroom off-flavors, multidimensional GC coupled to olfactometry and mass spectrometry (MDGC-MS-O) was used for the identification of this compound researchgate.net. Comprehensive two-dimensional GC coupled with mass spectrometry (GCxGC-MS) is particularly useful for separating complex volatile mixtures, such as those found in degraded oils, where it provides superior separation and sensitivity compared to one-dimensional GC researchgate.net.

Sample Preparation and Extraction Methods for this compound

Effective sample preparation is critical for the successful extraction and analysis of volatile compounds like this compound, especially when present at low concentrations in complex matrices.

Headspace Sampling Techniques

Headspace (HS) sampling is a technique used to analyze volatile compounds present in the gas phase above a sample. It is particularly suitable for volatile and semi-volatile compounds, as it avoids the extraction of non-volatile matrix components.

Headspace analysis is frequently employed for the detection of this compound. For example, dynamic headspace sampling has been used in conjunction with GC-O to study raspberry aroma acs.orgacs.org. Static headspace analysis has also been combined with GC-O for the analysis of food flavorings imreblank.ch. In the context of yogurt and coffee brews, headspace sampling, often followed by thermal desorption and GC-MS analysis, has been used to identify aroma compounds, including this compound google.com. Headspace analysis is also utilized in studies of ferrous sulfate solutions to collect volatiles, leading to the identification of this compound nih.govresearchgate.net.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract analytes from a sample matrix (liquid, gas, or solid). The extracted analytes are then thermally desorbed directly into a GC system. SPME is known for its sensitivity, speed, and ability to concentrate analytes.

SPME is a highly effective method for the extraction and analysis of this compound. It has been used to collect volatiles from ferrous sulfate solutions, leading to the identification of this compound via GC-O nih.govresearchgate.net. In the analysis of mushroom aromas, SPME is considered a sensitive technique for identifying compounds, and it is often compared to headspace methods chromforum.org. SPME has also been employed in the analysis of volatile organic compounds produced by microorganisms, demonstrating its versatility scielo.brcabidigitallibrary.org. Different SPME formats have been evaluated for their extraction efficiency, with TF-SPME showing good performance for non-polar compounds like this compound mdpi.com. SPME can be used in either direct immersion or headspace mode, with the latter being preferred in many food-related research applications pfigueiredo.orgmdpi.com.

Compound List

this compound

2-Acetylpyrazine

(Z)-3-Hexenol

4-Ethylphenol

4-Ethyl-2-methoxyphenol

4-Propyl-2-methoxyphenol

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

4-Methyl-4-mercaptopentan-2-one

3-Mercaptohexyl acetate (B1210297)

3-Mercaptohexanol

(E)-Isoeugenol

4-Allyl-2-methoxyphenol

Vanillin

2-Methoxyphenol (Guaiacol)

(Z)-Whiskylactone

2-Phenylethanol

Phenylacetaldehyde

4,5-Dimethyl-3-hydroxy-2(5H)-furanone (Sotolon)

1-Pentene-3-one

(Z)-4-Heptenal

(E,Z)-2,6-Nonadienal

(E,Z)-2,4-Heptadienal

(E,Z,Z)-2,4,7-Decatrienal

2-Furfurylthiol

Methional

Dimethyl trisulphide

3-Methylbutanal

(Z)-1,5-Octadien-3-one

(E)-2-Nonenal

β-Damascenone

Diacetyl

1-Hexen-3-one

(Z)-3-Hexenal

Raspberry ketone

Ethyl 2-methylbutyrate (B1264701)

3-(Methylthio)propanal

3-Hydroxy-4,5-dimethyl-2(5H)-furanone

Geraniol

Acetaldehyde

Methylpropanal

Decanoic acid

(Z)-2-Decenal

(Z)-4-Decenal

(E)-4,5-Epoxy-(E)-2-Decenal

(E)-4,5-Epoxy-(E)-2-Undecenal

Fenchol

3-Methyl-2-buten-1-thiol

2-Methylpropanal

Dimethyl sulfide (B99878)

2-Methyl-tetrahydrothiophen-3-one

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

2,3-Butanedione

2,3-Pentanedione

2-Isopropyl-3-methoxypyrazine

2,3-Diethyl-5-methylpyrazine

2-Ethyl-3,5-dimethylpyrazine

2-Isobutyl-3-methoxypyrazine

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

3-Hydroxy-4,5-dimethyl-2(5H)-furanone

2,3-Butanedione

3-Methylbutanal

Methional

1-Octen-3-ol

Phenethyl acetate

2-Undecanone

Decalactone

Butyric acid

Isovaleric acid

Methanethiol

Dimethyl sulphide

Acetic acid

Capric acid

1-Hydroxyoctan-3-one

Ttrimethylpyrazine

2-Methyl-2-(methyldithio)-propanal

(E,E)-2,4-Decadienal

S-(2-Methyl-3-furyl)-ethanethioate

4-Acetyloxy-2,5-dimethyl-3(2H)-furanone

2-Methyl-3-furanthiol

3-Hydroxy-4,5-dimethyl-2(5H)-furanone

Hexanal

Nonanal

Benzaldehyde

6-Methyl-5-hepten-2-one

Trans-2-octenal

2-Ethyl-3,5-dimethylpyrazine

2-Heptanone

1-Pentanol

2-Pentyl furan (B31954)

2-Isopropyl-3-methoxypyrazine

2,5-Dimethyl-3-(3-methylbutyl)-pyrazine

2-Methyl-isoborneol

Dimethyl disulphide

Dimethyl trisulphide

Ethanoic acid

Butanoic acid

3-Methylbutanoic acid

Pentanoic acid

3-Methyl indole

Trimethylamine

Ethyl butanoate

Ethyl 2-methylbutanoate

1-Octen-3-one

1-Octen-3-ol

3-Octanol

4-Nonanol

1-Hydroxyoctan-3-one

Hexanoic acid

3-Methyl butyric acid

Hexanal

Heptanal

Indole

Nonanal

1-Octen-3-ol

Dimethyl sulphone

Ethyl butanoate

Ethyl hexanoate (B1226103)

Heptanal

Indole

Nonanal

1-Octen-3-ol

2,3-Butanedione

3-Methylbutanal

Methional

1-Octen-3-ol

1-Octen-3-one

Phenethyl acetate

2-Undecanone

Decalactone

Butyric acid

Isovaleric acid

Methanethiol

Dimethyl sulphide

Acetic acid

Butyric acid

Capric acid

2-Furfurylthiol

Methional

Dimethyl trisulphide

1-Octen-3-ol

1-Octen-3-one

(Z)-1,5-Octadiene-3-one

(E)-2-Nonenal

Hexanal

Nonanal

1-Octen-3-ol

Benzaldehyde

6-Methyl-5-hepten-2-one

Trans-2-octenal

2-Ethyl-3,5-dimethylpyrazine

2-Heptanone

1-Pentanol

2-Pentyl furan

2-Isopropyl-3-methoxypyrazine

2,5-Dimethyl-3-(3-methylbutyl)-pyrazine

2-Methyl-isoborneol

Dimethyl disulphide

Dimethyl trisulphide

Ethanoic acid

Butanoic acid

3-Methylbutanoic acid

Pentanoic acid

Indole

3-Methyl indole

Trimethylamine

Ethyl butanoate

Ethyl 2-methylbutanoate

1-Octen-3-one

1-Octen-3-ol

3-Octanol

1-Nonen-3-ol

4-Nonanol

1-Hydroxyoctan-3-one

Hexanoic acid

3-Methyl butyric acid

Hexanal

Heptanal

Indole

Nonanal

1-Octen-3-ol

Dimethyl sulphone

Ethyl butanoate

Ethyl hexanoate

Heptanal

Indole

Nonanal

1-Octen-3-ol

2,3-Butanedione

3-Methylbutanal

Methional

1-Octen-3-ol

1-Octen-3-one

Phenethyl acetate

2-Undecanone

Decalactone

Butyric acid

Isovaleric acid

Methanethiol

Dimethyl sulphide

Acetic acid

Butyric acid

Capric acid

2-Furfurylthiol

Methional

Dimethyl trisulphide

1-Octen-3-ol

1-Octen-3-one

(Z)-1,5-Octadiene-3-one

(E)-2-Nonenal

Hexanal

Nonanal

1-Octen-3-ol

Benzaldehyde

6-Methyl-5-hepten-2-one

Trans-2-octenal

2-Ethyl-3,5-dimethylpyrazine

2-Heptanone

1-Pentanol

2-Pentyl furan

2-Isopropyl-3-methoxypyrazine

2,5-Dimethyl-3-(3-methylbutyl)-pyrazine

2-Methyl-isoborneol

Dimethyl disulphide

Dimethyl trisulphide

Ethanoic acid

Butanoic acid

3-Methylbutanoic acid

Pentanoic acid

Indole

3-Methyl indole

Trimethylamine

Ethyl butanoate

Ethyl 2-methylbutanoate

1-Octen-3-one

1-Octen-3-ol

3-Octanol

1-Nonen-3-ol

4-Nonanol

1-Hydroxyoctan-3-one

Hexanoic acid

3-Methyl butyric acid

Hexanal

Heptanal

Indole

Nonanal

1-Octen-3-ol

Dimethyl sulphone

Ethyl butanoate

Ethyl hexanoate

Heptanal

Indole

Nonanal

1-Octen-3-ol

2,3-Butanedione

3-Methylbutanal

Methional

1-Octen-3-ol

1-Octen-3-one

Phenethyl acetate

2-Undecanone

Decalactone

Butyric acid

Isovaleric acid

Methanethiol

Dimethyl sulphide

Acetic acid

Butyric acid

Capric acid

2-Furfurylthiol

Methional

Dimethyl trisulphide

1-Octen-3-ol

1-Octen-3-one

(Z)-1,5-Octadiene-3-one

(E)-2-Nonenal

Hexanal

Nonanal

1-Octen-3-ol

Benzaldehyde

6-Methyl-5-hepten-2-one

Trans-2-octenal

2-Ethyl-3,5-dimethylpyrazine

2-Heptanone

1-Pentanol

2-Pentyl furan

2-Isopropyl-3-methoxypyrazine

2,5-Dimethyl-3-(3-methylbutyl)-pyrazine

2-Methyl-isoborneol

Dimethyl disulphide

Dimethyl trisulphide

Ethanoic acid

Butanoic acid

3-Methylbutanoic acid

Pentanoic acid

Indole

3-Methyl indole

Trimethylamine

Ethyl butanoate

Ethyl 2-methylbutanoate

1-Octen-3-one

1-Octen-3-ol

3-Octanol

1-Nonen-3-ol

4-Nonanol

1-Hydroxyoctan-3-one

Hexanoic acid

3-Methyl butyric acid

Hexanal

Heptanal

Indole

Nonanal

1-Octen-3-ol

Dimethyl sulphone

Ethyl butanoate

Ethyl hexanoate

Heptanal

Indole

Nonanal

1-Octen-3-ol

2,3-Butanedione

3-Methylbutanal

Methional

1-Octen-3-ol

1-Octen-3-one

Phenethyl acetate

2-Undecanone

Decalactone

Butyric acid

Isovaleric acid

Methanethiol

Dimethyl sulphide

Acetic acid

Butyric acid

Capric acid

2-Furfurylthiol

Methional

Dimethyl trisulphide

1-Octen-3-ol

1-Octen-3-one

(Z)-1,5-Octadiene-3-one

(E)-2-Nonenal

Advanced Spectroscopic Techniques for this compound and its Adducts

Spectroscopic methods provide detailed structural information and are indispensable for identifying and quantifying chemical compounds. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to elucidate molecular structures and determine the purity of samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide characteristic spectral fingerprints that allow for unambiguous identification and quantification.

In 1H NMR spectroscopy, this compound exhibits distinct signals corresponding to its unique proton environments. The terminal vinyl protons (=CH2) typically appear as a doublet of doublets (dd) in the region of δ 4.8-5.0 ppm. The vinylic proton adjacent to the carbonyl group (=CH-CO) resonates as a multiplet (m) around δ 5.7-6.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (-CH2-CO) show a triplet (t) in the range of δ 2.4-2.6 ppm, while the allylic methylene protons (-CH2-CH2-CO) appear as a triplet (t) around δ 2.2-2.4 ppm. The remaining aliphatic protons of the hexyl chain form a series of multiplets (m) in the upfield region, typically between δ 1.1 and 1.6 ppm. The integration of these signals confirms the number of protons in each environment, aiding in structural confirmation and quantitative analysis chemicalbook.comgoogle.com.

13C NMR spectroscopy provides complementary information by revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon (C=O) of this compound is highly deshielded, appearing in the characteristic downfield region of δ 200-205 ppm. The vinylic carbons resonate at approximately δ 115-120 ppm for the terminal methylene carbon (=CH2) and δ 135-140 ppm for the vinylic methine carbon (=CH-CO). The carbon adjacent to the carbonyl group (-CH2-CO) typically appears around δ 45 ppm, with the aliphatic carbons showing signals in the expected upfield regions. NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH2, and CH3 groups, providing more detailed structural insights libretexts.org. While specific studies on adducts of this compound are not detailed here, NMR is a versatile tool for characterizing such derivatives by observing changes in the spectral patterns upon adduct formation.

Table 1: Typical 1H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration (protons) |

| =CH2 | 4.8 - 5.0 | dd | 2 |

| =CH-CO | 5.7 - 6.0 | m | 1 |

| -CH2-CO | 2.4 - 2.6 | t | 2 |

| -CH2-CH2-CO | 2.2 - 2.4 | t | 2 |

| Aliphatic CH2s | 1.1 - 1.6 | m | 6 |

Note: Spectral data can vary slightly depending on the solvent and spectrometer used.

Chiral Analysis of this compound and Related Stereoisomers

This compound, with its terminal double bond and ketone functionality, does not possess a chiral center within its own molecular structure. However, chiral analysis becomes relevant when this compound is involved in stereoselective synthesis or when analyzing complex mixtures where stereoisomers of related compounds may be present.

Research indicates that this compound can serve as a substrate in enantioselective transformations, such as the asymmetric reduction to chiral allylic alcohols rsc.org. In such contexts, analytical methods are employed to determine the enantiomeric excess (ee) of the chiral products formed. Techniques like chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC) are commonly used for the separation and quantification of enantiomers. These methods utilize chiral stationary phases that interact differently with each enantiomer, leading to their separation and allowing for precise determination of enantiomeric purity acs.orgacs.org.

Furthermore, NMR spectroscopy can be adapted for chiral analysis. The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers in NMR spectra, enabling their resolution and quantification. This approach is particularly useful for analyzing chiral derivatives or when direct chromatographic separation is challenging acs.org. While this compound itself is achiral, its presence as a byproduct or intermediate in processes involving chiral molecules necessitates the application of these advanced chiral analytical techniques for a comprehensive understanding of the reaction outcomes and sample composition.

Structure Activity Relationships Sar and Chemoinformatic Studies of 1 Nonen 3 One

Correlating Chemical Structure with Biological Activity and Sensory Perception in 1-Nonen-3-one Series

The sensory perception of this compound, characterized by a potent mushroom-like aroma, is strongly linked to its chemical structure. Studies comparing this compound with other 1-alken-3-ones reveal significant variations in olfactory potency based on chain length and the presence of unsaturation acs.orgresearchgate.net. Specifically, this compound has been identified as the most potent among the series of 1-alken-3-ones ranging from C-5 to C-13 acs.org. Its odor threshold in air is remarkably low, reported between 10⁻⁴-10⁻⁵ mg/m³ fupress.com, and as low as 0.008 ng/L researchgate.net, indicating a high degree of sensitivity in human olfaction.

Further SAR insights come from modifications of the this compound structure. The reduction of the ketone functional group to its corresponding alcohol, 1-nonen-3-ol (B1582604), leads to a significant increase in odor thresholds, suggesting that the α,β-unsaturated ketone moiety is crucial for its characteristic aroma and potency acs.orgresearchgate.net. While direct studies on biological activities of this compound itself are limited in the provided search results, related compounds such as 1-(hydroxyphenyl)-1-nonen-3-ones have demonstrated biological effects. Phenolic derivatives of this class showed antimicrobial properties, whereas ether derivatives exhibited antineoplastic activities, highlighting how structural modifications on the nonen-3-one scaffold can confer diverse biological functions nih.gov.

Table 1: Structure-Odor Potency Comparison of 1-Alken-3-ones

| Compound | Odor Description | Odor Threshold (ng/L air) | Source |

| This compound | Mushroom-like | 0.008 | researchgate.net |

| 1-Hexen-3-one | Mushroom-like | 0.02-0.04 | researchgate.net |

| 1-Decen-3-one | Mushroom-like | 0.08 | researchgate.net |

| 1,(Z)-5-Heptadien-3-one | Geranium-like | 0.0006 | acs.org |

Table 2: Impact of Functional Group Modification on Odor Threshold

| Compound | Modification | Odor Threshold (ng/L air) | Source |

| This compound | Ketone | 0.008 | researchgate.net |

| 1-Nonen-3-ol | Alcohol (reduction) | Significantly increased | acs.orgresearchgate.net |

Influence of Stereochemistry on this compound Bioactivity and Olfactory Response

While this compound itself, with the structure CH₂=CH-C(=O)-CH₂CH₂CH₂CH₂CH₃, does not possess a chiral center, the influence of stereochemistry is a critical factor in the olfactory perception of related compounds within the enone and enol families. Studies on the alcohol analogue, 1-nonen-3-ol, demonstrate a pronounced difference in odor perception between its enantiomers leffingwell.com. The (R)-enantiomer is described as having a mushroom, cheesy, and fruity aroma, whereas the (S)-enantiomer is perceived as heavy, metallic, and aldehydic leffingwell.com. This stark contrast underscores the principle that even subtle differences in molecular three-dimensional arrangement can lead to vastly different sensory experiences.

This phenomenon highlights the importance of stereochemistry in olfaction, suggesting that if chiral centers were present in this compound derivatives, their specific spatial arrangement would likely dictate their biological activity and olfactory response. The general understanding in olfaction SAR is that molecular shape and the precise fit into olfactory receptors are paramount. Therefore, while this compound is achiral, the study of stereochemistry in closely related molecules provides essential context for understanding how molecular geometry dictates sensory perception within this chemical class.

Table 3: Enantiomeric Odor Perception of 1-Nonen-3-ol

| Enantiomer | Odor Description | Source |

| (R)-1-nonen-3-ol | Mushroom, cheesy, fruity | leffingwell.com |

| (S)-1-nonen-3-ol | Heavy, metallic, aldehydic | leffingwell.com |

Computational Approaches and Molecular Modeling for this compound Interactions

Computational approaches and molecular modeling play a vital role in understanding the interactions of chemical compounds like this compound with biological systems and in predicting their properties. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, utilize molecular descriptors to correlate chemical structure with biological activity or sensory perception. These descriptors can include physicochemical properties such as lipophilicity (e.g., LogP), molecular shape, electronic properties like molecular electrostatic potential (MEP), polarisability, and free energy of solvation acs.orgresearchgate.net. While specific QSAR models for this compound were not detailed in the provided results, QSAR studies have been conducted on similar aliphatic ketones and enones, establishing trends in olfactory detection thresholds related to carbon chain length and functional group position researchgate.netqsardb.org.

Molecular modeling techniques can further elucidate how molecules interact with biological targets, such as olfactory receptors. Methods like molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT) are employed to determine optimal geometric structures, vibrational spectra, and other molecular properties acs.orgresearchgate.net. These computational analyses provide insights into molecular flexibility and electronic distribution, which are critical for understanding receptor binding and subsequent sensory perception or biological activity. For example, understanding the conformational landscape of a molecule through molecular mechanics can help explain differences in receptor affinity and efficacy.

Future Research Directions and Translational Applications of 1 Nonen 3 One

Emerging Research Areas in 1-Nonen-3-one Biology and Chemistry

Emerging research in the chemistry and biology of this compound is likely to build upon its known properties as an alpha,beta-unsaturated ketone and its potent aroma characteristics. Current research highlights its role as a potent aroma chemical, particularly its mushroom-like scent, with an extremely low odor threshold, classifying it among highly impactful flavor compounds researchgate.netgoogle.com.

Key Emerging Areas:

Advanced Synthesis and Derivatization: While this compound is known, research could focus on developing more efficient, sustainable, and stereoselective synthetic pathways. This could involve biocatalytic routes or novel organocatalytic methods, aligning with broader trends in green chemistry mdpi.comresearchgate.netrsc.org. Exploring the synthesis of novel derivatives with tailored aroma profiles or biological activities remains an open area.

Mechanistic Studies of Olfaction and Taste: The extremely low odor threshold of this compound makes it an excellent candidate for detailed studies into the mechanisms of olfactory perception. Research could delve into its specific interactions with olfactory receptors, contributing to a deeper understanding of chemosensation and potentially leading to the design of novel aroma modulators or sensors researchgate.netgoogle.com.

Chemical Reactivity and Stability: As an alpha,beta-unsaturated ketone, this compound possesses inherent reactivity. Future research could explore its participation in various organic reactions, such as Michael additions, cycloadditions, or polymerization, potentially leading to new materials or complex molecules. Investigating its stability under different environmental conditions and its degradation pathways is also crucial for understanding its fate and potential applications smolecule.comnih.gov.

Biological Interactions Beyond Aroma: While its aroma is well-established, research into other potential biological activities of this compound is less explored. Given that related compounds like 1-Octen-3-ol (B46169) show antimicrobial properties smolecule.comontosight.ai, future studies might investigate if this compound exhibits similar or distinct biological effects, such as antimicrobial, antifungal, or even insecticidal properties.

Potential for Novel Biotechnological and Industrial Applications of this compound

The unique sensory properties and chemical structure of this compound suggest several avenues for novel biotechnological and industrial applications.

Potential Applications:

Advanced Flavor and Fragrance Design: Beyond its current use as a flavor enhancer, particularly in dairy products and coffee google.com, future research could explore its synergistic effects with other aroma compounds to create complex and novel flavor profiles. Its potent nature suggests it could be a key component in micro-encapsulated flavor systems for controlled release in food products or even in functional foods designed for specific sensory experiences.

Biotechnological Tools:

Biosensors: Due to its distinct aroma and low detection threshold, this compound could potentially be incorporated into biosensor designs for detecting specific biological processes or environmental contaminants that produce or interact with this compound.

Biocatalysis: If efficient biocatalytic synthesis routes are developed, this compound could serve as a model substrate or intermediate in studies exploring enzymatic transformations for producing high-value chemicals.

Materials Science: The alpha,beta-unsaturated ketone moiety suggests potential for polymerization or incorporation into polymer matrices. While not extensively documented for this compound specifically, related unsaturated compounds are used in polymer synthesis. Research could explore its use as a monomer or cross-linking agent to impart specific properties to new materials.

Agricultural Applications: The identification of related compounds like 1-nonene (B85954) as signaling molecules in tritrophic interactions (e.g., plant-aphid-ladybird interactions) frontiersin.orgnih.gov suggests that this compound, or its derivatives, might also play roles in plant defense signaling or pest management. Future research could investigate its potential as a semiochemical or as a component in integrated pest management strategies, perhaps as an attractant or repellent.

Interdisciplinary Research Integrating this compound Investigations

The multifaceted nature of this compound necessitates interdisciplinary approaches to fully explore its potential.

Interdisciplinary Focus Areas:

Flavor Chemistry and Neuroscience: Understanding how this compound interacts with the human olfactory system at a molecular and neurological level is a prime area for interdisciplinary research. This involves collaboration between chemists, biologists, and neuroscientists to map receptor binding, signal transduction, and the resulting perception of its distinct aroma researchgate.netgoogle.com.

Environmental Chemistry and Monitoring: Investigating the environmental fate, degradation pathways, and potential ecological impact of this compound is crucial. This would involve analytical chemists, environmental scientists, and toxicologists to assess its presence in various matrices and its interactions within ecosystems. Its role in atmospheric chemistry, for example, through reactions with ozone, could also be a subject of study smolecule.com.

Agricultural Science and Chemical Ecology: Research into its potential role as a signaling molecule in agricultural ecosystems, as suggested by studies on 1-nonene frontiersin.orgnih.gov, would require collaboration between chemists, entomologists, plant pathologists, and ecologists. This could lead to the development of sustainable pest control methods or crop enhancement strategies.

Food Science and Sensory Perception: Integrating chemical analysis with sensory evaluation is key to understanding its contribution to food flavors. This involves food chemists, sensory scientists, and consumer behavior experts to optimize its use in food products and to understand consumer preferences related to its aroma profile.

Q & A

Q. What are the primary synthetic routes for 1-Nonen-3-one and its derivatives in laboratory settings?

The Friedel-Crafts acylation is a common method for synthesizing this compound derivatives, particularly when introducing aromatic substituents (e.g., 1-(4-chlorophenyl)-1-nonen-3-one). This involves reacting 4-chlorobenzene with this compound using Lewis acid catalysts like AlCl₃ under anhydrous conditions . Alternative routes include ketonization of alkenols or oxidation of allylic alcohols. Key considerations include catalyst selection, solvent polarity, and temperature control to minimize side reactions. Purification typically employs fractional distillation or column chromatography, with structural validation via NMR and FTIR.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- GC-MS : Quantifies purity by separating volatile components and identifying molecular ions (e.g., m/z 154 for this compound).

- ¹H/¹³C NMR : Confirms regiochemistry (e.g., olefinic proton shifts at δ 5.3–5.7 ppm) and carbonyl presence (δ ~210 ppm in ¹³C).

- HPLC : Assesses non-volatile impurities using reverse-phase columns (C18) with UV detection at 220–260 nm.

- XLogP3/PSA : Predicts physicochemical behavior (e.g., XLogP3 ~2.5 for lipophilicity; PSA ~45 Ų for polarity) .

Q. What are the critical factors influencing the stability of this compound during storage and experimental use?

Stability is affected by:

- Light/oxygen exposure : Store in amber vials under inert gas (N₂/Ar).

- Temperature : Decomposition accelerates above 25°C; refrigerate at 4°C for long-term storage.

- pH sensitivity : Avoid aqueous environments unless stabilized with non-nucleophilic buffers (e.g., phosphate at pH 7). Monitor degradation via periodic GC-MS or TLC analysis.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in [2+2] photocycloaddition reactions?

Design experiments using deuterated analogs (e.g., D-labeled carbonyl groups) to track reaction pathways via isotopic labeling. Combine kinetic studies (UV-Vis monitoring) with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states and electron distribution. Validate with X-ray crystallography of cycloadducts to confirm stereochemistry .

Q. What strategies resolve contradictory data on the enantioselective reduction of this compound using chiral catalysts?

- Controlled replication : Standardize reaction conditions (solvent, catalyst loading, temperature) across labs.

- Chiral HPLC : Compare enantiomeric excess (ee) values using columns like Chiralpak AD-H.

- Kinetic profiling : Use stopped-flow NMR to detect intermediates and identify rate-limiting steps.

- Meta-analysis : Systematically review literature to isolate variables causing discrepancies (e.g., catalyst purity, moisture levels) .

Q. How can computational chemistry predict the bioactivity of this compound derivatives in medicinal chemistry applications?

- Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities.

- QSAR modeling : Correlate substituent effects (e.g., Cl, OMe groups) with bioactivity using descriptors like Hammett constants.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing environmental impact?

- Green chemistry metrics : Calculate E-factors (waste per product mass) for solvent-free or microwave-assisted syntheses.

- Flow chemistry : Test continuous reactors to enhance heat/mass transfer and reduce side products.

- Life-cycle assessment (LCA) : Compare energy use and emissions across methods (e.g., traditional vs. catalytic hydrogenation).

Methodological Considerations

- Reproducibility : Document all experimental parameters (catalyst batch, solvent grade) in supplemental files, adhering to journal guidelines .

- Data contradiction : Use factorial ANOVA to isolate variables causing divergent results (e.g., temperature vs. catalyst type) .

- Ethical compliance : Ensure proper disposal of halogenated byproducts and adherence to institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.